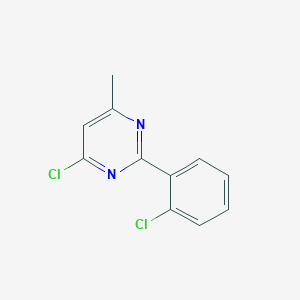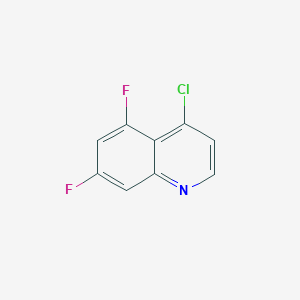![molecular formula C18H28FN3 B1486643 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine CAS No. 1070690-06-0](/img/structure/B1486643.png)
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Overview
Description
2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine is a synthetic organic compound. Its structure includes a piperazine ring and a pyrrolidine moiety linked to a fluorophenyl group. Such complex molecules often find applications in pharmaceutical research due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves:
Step 1: Preparation of the 4-fluorophenyl group attached to a pyrrolidine ring through halogenation and nucleophilic substitution reactions.
Step 2: Conjugation of the resulting fluorophenyl-pyrrolidine compound with a suitable piperazine derivative under nucleophilic substitution conditions.
Reaction Conditions: These reactions often require organic solvents like dichloromethane, catalytic amounts of bases such as triethylamine, and might involve heating under reflux.
Industrial Production Methods:
Industrial-scale production leverages more efficient catalytic systems and automated sequential reaction steps, ensuring high yields and purity. Continuous flow reactors and advanced catalytic systems are often employed to scale up the process while maintaining environmental and economic feasibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The presence of the piperazine ring makes it susceptible to oxidation reactions using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Selective reduction can be achieved using mild reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, facilitating functional group modifications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for electrophilic substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Deoxygenated analogs.
Substitution Products: Various aryl-substituted derivatives.
Scientific Research Applications
The compound's structural complexity opens doors for several scientific applications, including:
Chemistry: Used as an intermediate in organic synthesis and catalysis studies.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacophore in drug discovery, especially targeting neurological disorders due to its piperazine and pyrrolidine structures.
Industry: Evaluated in the formulation of chemical additives or advanced material precursors.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on the biological context:
Molecular Targets: Potential targets include G-protein coupled receptors, ion channels, or enzymes.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine or serotonin, due to the presence of fluorophenyl and piperazine moieties.
Comparison with Similar Compounds
2-{2-[3-(4-Chlorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
2-{2-[3-(4-Methylphenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine
Uniqueness: The fluorine atom in the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and biological activity compared to chlorophenyl or methylphenyl analogs.
So, there you have it: a deep dive into 2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine. Wild stuff, right?
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]ethyl]-1,4-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3/c1-20-11-12-21(2)18(14-20)8-10-22-9-7-16(13-22)15-3-5-17(19)6-4-15/h3-6,16,18H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXNOWKCDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CCN2CCC(C2)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)


